molecular formula C13H19BrN2 B8369167 (3-Bromo-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine

(3-Bromo-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine

Cat. No. B8369167
M. Wt: 283.21 g/mol
InChI Key: GLSCVGXEWKZBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine is a useful research compound. Its molecular formula is C13H19BrN2 and its molecular weight is 283.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

3-bromo-N-(3-pyrrolidin-1-ylpropyl)aniline

InChI

InChI=1S/C13H19BrN2/c14-12-5-3-6-13(11-12)15-7-4-10-16-8-1-2-9-16/h3,5-6,11,15H,1-2,4,7-10H2

InChI Key

GLSCVGXEWKZBEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1M solution of BH3 in tetrahydrofuran (10 ml, 10 mmol) was added dropwise to N-(3-bromo-phenyl)-3-pyrrolidin-1-yl-propionamide (0.3 g, immol) and the solution was stirred overnight at reflux then subsequently hydrolysed by slow addition of excess of methanol and refluxing for a further 2 hours. The solvent was removed under reduced pressure and aqueous ammonium chloride was added. The aqueous phase was extracted twice with ethyl acetate and the organics were combined, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was dissolved in methanol and loaded onto an SCX cartridge, which was washed with methanol and the product subsequently eluted with 2M ammonia in methanol. Removal of all solvents under rotary evaporation gave the desired product. Yield 0.23 g, 82%. LCMS method: 2, RT: 2.71 min; MI: 283-285 [M+1].
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